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molecular formula C12H15NO2 B8686821 3-(4,4-Dimethyloxazolin-2-yl)anisole CAS No. 73453-77-7

3-(4,4-Dimethyloxazolin-2-yl)anisole

Cat. No. B8686821
M. Wt: 205.25 g/mol
InChI Key: KNJPRRWSGIDBCM-UHFFFAOYSA-N
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Patent
US07960402B2

Procedure details

Triethylamine (23.0 mL) was added to a solution of 2-amino-2-methyl-1-propanol (14.4 g) in THF (200 mL), 3-methoxybenzoyl chloride (25.0 g) was dropped thereinto at 0° C. and the mixture was stirred at room temperature for 1 day. After water was added to the reaction solution, the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, dried over sodium sulfate, filtered and concentrated in vacuo. Thionyl chloride (25 mL) was dropped into the resulting residue at 0° C. and stirred at room temperature for 3 hours. An aqueous solution of sodium hydroxide was added to the reaction solution and extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting residue was evaporated in vacuo to give the aimed compound (22.0 g, 81%) as a colorless oily substance.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][C:9]([CH3:13])([CH3:12])[CH2:10][OH:11].[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19](Cl)=O.O>C1COCC1>[CH3:14][O:15][C:16]1[CH:17]=[C:18]([C:19]2[O:11][CH2:10][C:9]([CH3:13])([CH3:12])[N:8]=2)[CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14.4 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
25 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. and the mixture was stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Thionyl chloride (25 mL) was dropped into the resulting residue at 0° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
An aqueous solution of sodium hydroxide was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1OCC(N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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